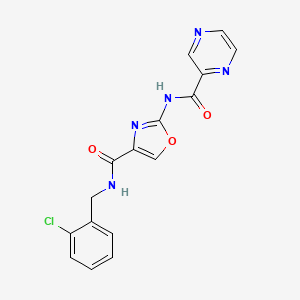

5-Cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

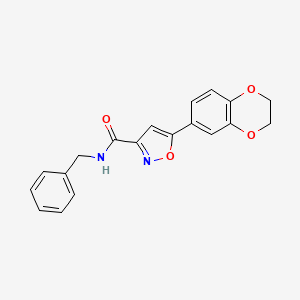

5-Cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide, also known as JNJ-1661010, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are naturally occurring compounds in the body that regulate a variety of physiological processes. Inhibition of FAAH leads to increased levels of endocannabinoids, which has been shown to have potential therapeutic effects in various disease models.

Wissenschaftliche Forschungsanwendungen

Non-Linear Optical (NLO) Properties and Anticancer Activity

The compound 5-Cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide, along with similar compounds, has been studied for its non-linear optical (NLO) properties and potential anticancer activity. In research conducted by Jayarajan et al. (2019), these compounds demonstrated significant interactions with the colchicine binding site of tubulin, which could contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Synthesis and Reactions with Various Nucleophiles

Prokhorov, Slepukhin, and Kozhevnikov (2008) explored the reactions of 5-Cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide with various nucleophiles in the presence of CuCl2. They found that adding copper(II) chloride facilitated nucleophilic addition to the cyano group (Prokhorov, Slepukhin, & Kozhevnikov, 2008).

Synthesis of Highly Functionalized 6-Oxo-1,6-Dihydropyridines

Kumar et al. (2013) synthesized a variety of 5-cyano-4-methylthio-6-oxo-1,6-dihydropyridine-3-carboxylates, which are structurally related to 5-Cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide. This research contributes to the understanding of the synthesis and properties of such compounds (Kumar et al., 2013).

PET Imaging Applications

Horti et al. (2019) explored the use of a similar compound, [11C]CPPC, which is related to 5-Cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide, in PET imaging. This research demonstrated the potential of such compounds in imaging of reactive microglia and neuroinflammation in vivo (Horti et al., 2019).

Synthesis and Characterization of Derivatives

Hassan, Hafez, and Osman (2014) synthesized and characterized derivatives of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the compound . This work contributes to the broader understanding of the synthesis and properties of similar compounds (Hassan, Hafez, & Osman, 2014).

Crystal Structure and Hirshfeld Surface Analysis

In 2020, Naghiyev et al. reported on the crystal structure and Hirshfeld surface analysis of compounds related to 5-Cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide, providing insights into the molecular structure and interactions of these compounds (Naghiyev et al., 2020).

Eigenschaften

IUPAC Name |

5-cyano-N-(2-cyano-4-phenylbutan-2-yl)-6-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c1-14-16(12-20)8-9-17(22-14)18(24)23-19(2,13-21)11-10-15-6-4-3-5-7-15/h3-9H,10-11H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKKOUCNKBGEJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)NC(C)(CCC2=CC=CC=C2)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyano-N-(1-cyano-1-methyl-3-phenylpropyl)-6-methylpyridine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2748758.png)

![3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B2748762.png)

![1-(4-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2748769.png)

![1-allyl-4-(1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2748771.png)

![methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate](/img/structure/B2748773.png)

![N-[4-(1,3-oxazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2748774.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2748775.png)